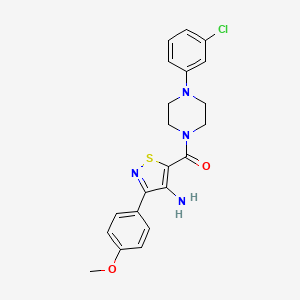![molecular formula C12H21N3O2 B2467785 N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide CAS No. 2411277-20-6](/img/structure/B2467785.png)
N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide, commonly known as MPAC, is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. MPAC is a piperidine derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of MPAC is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, MPAC has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, MPAC may increase the levels of acetylcholine in the brain, which could have a variety of effects on brain function.
Biochemical and Physiological Effects:
MPAC has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase, MPAC has been found to have antioxidant properties, which could make it a potential candidate for the treatment of neurodegenerative diseases. MPAC has also been found to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPAC in lab experiments is its potential as a neuroprotective agent. MPAC has been found to protect neurons from damage caused by oxidative stress and other factors. However, one limitation of using MPAC in lab experiments is its potential toxicity. MPAC has been found to be toxic to certain cell types at high concentrations, which could limit its potential use in certain applications.
Orientations Futures
There are several future directions for research on MPAC. One area of interest is the development of new drugs based on the structure of MPAC. Researchers are also interested in studying the potential neuroprotective effects of MPAC in more detail, including its effects on specific types of neurons and its potential use in the treatment of neurodegenerative diseases. Additionally, researchers are interested in exploring the potential use of MPAC in the treatment of inflammatory conditions, such as arthritis and inflammatory bowel disease.
Méthodes De Synthèse
The synthesis of MPAC involves a multi-step process that begins with the reaction of piperidine with acryloyl chloride to form N-acryloylpiperidine. This intermediate is then reacted with N-methyl ethanolamine to form N-methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
MPAC has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neurobiology. MPAC has been found to have an inhibitory effect on the activity of certain enzymes, making it a potential candidate for the development of new drugs. It has also been studied for its effects on the central nervous system, including its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
N-methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-3-11(16)14-8-7-10-6-4-5-9-15(10)12(17)13-2/h3,10H,1,4-9H2,2H3,(H,13,17)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGNWQNUDTUOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCCCC1CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-2-[2-(prop-2-enoylamino)ethyl]piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

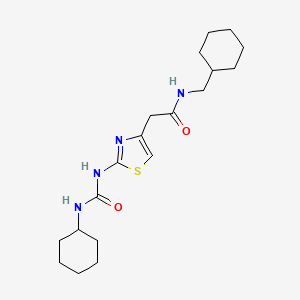
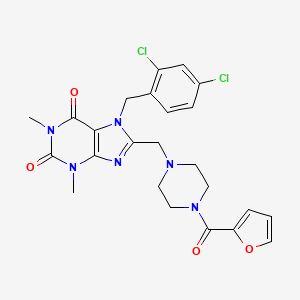
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]cyclohexanecarboxamide](/img/structure/B2467705.png)
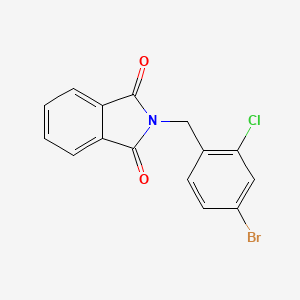
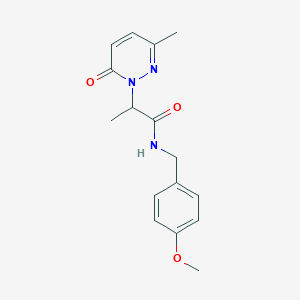

![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(pyrazine-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467712.png)
![5-[(Z)-Nonadec-10-enyl]benzene-1,3-diol](/img/structure/B2467713.png)
amino}methyl)benzoic acid](/img/structure/B2467714.png)
![3-((5-mercapto-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467716.png)
![4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2467718.png)
![6-(4-Ethylpiperazin-1-yl)-3-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2467719.png)
![2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2467721.png)
